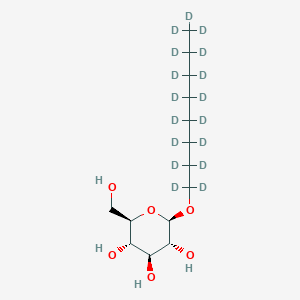

β-D-葡萄糖吡喃苷,辛基-d17(9ci)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octyl β-D-glucopyranoside, also known as b-D-Glucopyranoside,octyl-d17(9ci), is a non-ionic detergent . It is commonly used in biochemical applications, particularly in the solubilization and crystallization of membrane proteins . The molecular formula of Octyl β-D-glucopyranoside is C14H28O6 .

Synthesis Analysis

While specific synthesis methods for Octyl β-D-glucopyranoside were not found in the search results, it is known to be used in the formation of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl- β -D-glucopyranoside (OGP) .Molecular Structure Analysis

The molecular structure of Octyl β-D-glucopyranoside consists of a glucose molecule bound to an octyl group . The compound has a molecular weight of 292.37 g/mol .Physical And Chemical Properties Analysis

Octyl β-D-glucopyranoside has a density of 1.2±0.1 g/cm3, a boiling point of 454.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C . It also has a molar refractivity of 74.3±0.4 cm3, a polar surface area of 99 Å2, and a molar volume of 246.2±5.0 cm3 .科学研究应用

对 Na+-依赖性 D-葡萄糖摄取的抑制:β-D-葡萄糖吡喃苷,特别是 1-O-n-辛基-β-D-葡萄糖吡喃苷,被认为是肠刷状缘膜囊泡中 Na+-依赖性 D-葡萄糖摄取的竞争性抑制剂。这种抑制作用在包括兔子、大鼠和人类在内的各种物种中都很明显,并且表现出特异性,不会显着影响氨基酸的摄取 (Vincenzini 等,1987).

对细胞色素 c 氧化酶的影响:辛基葡糖苷,β-D-葡萄糖吡喃苷的衍生物,充当膜蛋白的非离子增溶剂。它影响细胞色素 c 氧化酶的动力学和物理性质,影响其活性并可能改变其缔合状态,从而影响酶活性 (Rosevear 等,1980).

非水体系中的酶促合成:β-D-葡萄糖吡喃苷衍生物(如辛基-β-d-葡萄糖吡喃苷)可以在非水体系(如有机溶剂和离子液体)中通过酶促合成。这种合成展示了商业化生产长链烷基葡糖苷的潜力 (Thenchartanan 等,2020).

转糖基化和合成应用:某些酵母(如毕赤酵母)的完整细胞,显示出细胞壁结合的 β-葡糖苷酶,可用于合成辛基-β-D-葡萄糖吡喃苷。这证明了生物系统在有效合成此类化合物方面的潜力 (Rather 等,2010).

抗菌和药代动力学特性:辛基-β-d-葡萄糖吡喃苷表现出一定的抗菌特性。研究探索了其结构修饰以及这些变化如何影响其抗菌潜力,从而突出了其在开发新型抗菌剂方面的潜力 (Matin 等,2019).

在对映体分离中的应用:n-辛基-β-d-葡萄糖吡喃苷已用于胶束电动力色谱法对氨基酸进行对映体分离。这反映了其在分离手性化合物的分析技术中的潜力 (Desbène & Fulchic,1996).

用于 NMR 研究以阐明结构:该化合物已用于 2H-NMR 研究,以了解链分支对糖脂自组装的影响。此应用对于阐明分子固体和液晶的结构和动力学至关重要 (Zahid 等,2018).

作用机制

Target of Action

β-D-Glucopyranoside, octyl-d17, also known as 1-O-n-Octyl-|A-D-glucopyranoside-d17, is primarily targeted towards membrane proteins . These proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

This compound acts as a non-ionic detergent . It disrupts hydrophobic interactions while maintaining the protein structure . This enables the solubilization and purification of membrane proteins .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving membrane proteins. By solubilizing these proteins, it facilitates their study and understanding, which can have downstream effects on various biological processes .

Result of Action

The primary result of the compound’s action is the solubilization and purification of membrane proteins . This can facilitate the study of these proteins and their roles in various biological processes. For instance, it has been shown to completely inhibit cavitation-induced cell lysis in vitro .

Action Environment

The efficacy and stability of β-D-Glucopyranoside, octyl-d17 can be influenced by various environmental factors. For example, its solubilizing ability can be affected by temperature and pH . .

未来方向

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-LNYSLXKBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

b-D-Glucopyranoside,octyl-d17(9ci) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)